N-BOC-L-Lysinol
Description
Contextualizing N-BOC-L-Lysinol within the Realm of Amino Alcohol Derivatives
This compound belongs to the class of compounds known as amino alcohols, which are organic molecules containing both an amine and an alcohol functional group. iris-biotech.de These compounds are structurally significant, especially when they are chiral, as they can serve as precursors to a wide array of stereochemically defined molecules.
Amino alcohols are often derived from amino acids by the chemical reduction of the carboxylic acid moiety to a primary alcohol. iris-biotech.deresearchgate.net In the case of this compound, the starting material is the amino acid L-lysine. The inherent chirality of the L-amino acid is preserved during this transformation, making this compound an enantiopure chiral building block. Enantiomerically pure amino alcohols are highly sought after in asymmetric synthesis, where they are used as chiral auxiliaries, ligands for metal catalysts, and key components of pharmaceutical agents. iris-biotech.demdpi.com The presence of both a nucleophilic amino group (temporarily masked by the BOC group) and a hydroxyl group allows for sequential and site-selective chemical modifications.
Foundational Principles of tert-Butoxycarbonyl (Boc) Protection in Organic Synthesis
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.comnumberanalytics.com Its popularity stems from its ease of introduction, its stability under a wide range of reaction conditions, and its straightforward removal under specific, mild acidic conditions. numberanalytics.comontosight.ai
Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comnumberanalytics.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, forming a carbamate (B1207046) linkage. jk-sci.com This effectively "masks" the amine, preventing it from undergoing unwanted reactions such as acylation, alkylation, or acting as a base in subsequent synthetic steps. ontosight.ai
Deprotection: The key advantage of the Boc group is its lability towards acid. wikipedia.org It is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent. jk-sci.comwikipedia.org The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of carbon dioxide and the stable tert-butyl cation, which typically forms isobutylene (B52900). jk-sci.com This deprotection regenerates the free amine, which can then participate in further reactions. The stability of the Boc group to basic, nucleophilic, and many reductive conditions allows for selective deprotection in the presence of other protecting groups, a strategy known as orthogonal protection. numberanalytics.com
Table 1: Common Reagents for Boc Group Manipulation
| Process | Common Reagents | Typical Conditions |
|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or DMAP | Tetrahydrofuran (THF) or Acetonitrile |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |
| Deprotection | Hydrogen chloride (HCl) | Methanol or Dioxane |
Overview of this compound's Research Significance and Interdisciplinary Applications
The significance of this compound in research lies in its role as a versatile chiral intermediate. By modifying the essential amino acid lysine (B10760008), chemists gain a tool for introducing a specific chiral segment into larger molecules. Its bifunctional nature—a protected amine and a primary alcohol—allows for diverse synthetic manipulations.
In medicinal chemistry and drug development, amino alcohol structures are integral components of numerous therapeutic agents. This compound can be used to synthesize peptide mimics (peptidomimetics), where the reduced amide bond imparts greater stability against enzymatic degradation compared to natural peptides. chemimpex.com The lysine side chain also offers a point for further functionalization.
A key application is in the synthesis of complex chiral molecules. For instance, Boc-protected amino alcohols derived from lysine have been used as enantiopure starting materials for the synthesis of long-chain chiral diamines and tetramines. mdpi.com These complex amines are synthesized through multi-step sequences often involving oxidation of the alcohol to an aldehyde, followed by reactions like the Wittig olefination to build a carbon chain, and subsequent reduction and deprotection steps. mdpi.com Such chiral polyamines are of interest for their potential as ligands in asymmetric catalysis and as building blocks for novel polymers and dendrimers. researchgate.net The ability to construct these elaborate structures with defined stereochemistry is critical for their function, and it all begins with the chirality embedded in the starting material, this compound.
Table 2: Physicochemical Properties of a Structurally Related Compound: Nα-Boc-Nε-Z-L-lysinol
| Property | Value |
|---|---|
| CAS Number | 82689-20-1 |
| Molecular Formula | C₁₉H₃₀N₂O₅ |
| Molecular Weight | 366.45 g/mol |
| Appearance | White powder |
| Purity | ≥ 98% (HPLC) |
Data for a related, doubly protected lysinol derivative. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-6-amino-1-hydroxyhexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNSIWLDDOZIQ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Boc L Lysinol and Its Protected Precursors
Orthogonal Protecting Group Strategies in N-BOC-L-Lysinol Synthesis
Lysine (B10760008), with its dual amino functionalities, presents a significant challenge in synthetic chemistry. To achieve selective modification or incorporation into larger structures, such as peptides or peptidomimetics, its amino groups must be differentially protected. Orthogonal protecting group strategies allow for the selective removal of one protecting group without affecting another, thereby enabling precise control over synthetic pathways. The Boc and Fmoc groups are prime examples of such orthogonal pairs, distinguished by their differential lability towards acidic and basic conditions, respectively. This orthogonality is key to building complex molecular architectures, including derivatives of L-Lysinol, where the α-amino group is protected by Boc.
Integration of Fluorenylmethoxycarbonyl (Fmoc) and Boc Protective Groups for Selective Functionalization
The integration of Fmoc and Boc protective groups is most prominently demonstrated in the field of peptide synthesis, particularly in Fmoc-based Solid Phase Peptide Synthesis (SPPS). In this context, lysine is typically incorporated as Fmoc-Lys(Boc)-OH peptide.compeptide.comchempep.comorganic-chemistry.orgmdpi.com. Here, the Fmoc group is attached to the α-amino group, while the Boc group protects the ε-amino group of the lysine side chain.
This strategic protection scheme facilitates selective functionalization through the following mechanisms:
Peptide Chain Elongation: During SPPS, the Fmoc group on the α-amino terminus is selectively removed using a basic reagent, commonly piperidine (B6355638) in dimethylformamide (DMF) organic-chemistry.orgmdpi.comchempep.com. This unmasks the α-amino group, allowing for the coupling of the next amino acid in the sequence. The Boc group on the lysine side chain remains intact under these basic conditions, preventing unwanted side reactions or branching.
Selective Side-Chain Modification: The Boc group, being acid-labile, can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) while the Fmoc group (if still present) or other acid-stable linkages remain unaffected. This allows for post-synthetic modification of the lysine side chain, such as conjugation, labeling, or cyclization, after the peptide backbone has been assembled peptide.comorganic-chemistry.org.
Synthesis of Precursors: The synthesis of derivatives like Fmoc-Lys(Boc)-OH itself relies on orthogonal protection strategies. One approach involves the use of copper complexes to simultaneously protect the α-amino and α-carboxyl functions of lysine, followed by ε-N-tert-butoxycarbonylation. Subsequent copper detachment and Fmoc protection of the α-amino group yield the desired product pharm.or.jp. Efficient one-pot methods have been developed, achieving high yields, such as the synthesis of Fmoc-Lys(Boc)-OH reportedly reaching 90% purity pharm.or.jp.
While this compound itself is a reduced form of lysine, the principles of orthogonal protection using Fmoc and Boc are directly applicable to its precursors. For instance, a Boc-protected lysine derivative could be reduced to this compound, and if further functionalization requiring differentiation of the ε-amino group is needed, an Fmoc group could be introduced onto this amine, creating a precursor where Fmoc and Boc are orthogonally positioned.
Chemical Transformations and Derivatization of N Boc L Lysinol Systems
Reactions Involving the Hydroxyl Group
The primary hydroxyl group in N-BOC-L-Lysinol is a key site for derivatization, enabling the introduction of a wide array of functional groups and extensions of the molecular framework. Standard transformations for primary alcohols can be readily applied to this moiety, provided the reaction conditions are compatible with the acid-labile Boc protecting group.
Common reactions at the hydroxyl position include:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of reagents. Careful selection of the oxidant is necessary to avoid over-oxidation and to ensure compatibility with the Boc group. Milder conditions are generally preferred.
Esterification: The hydroxyl group readily reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. This reaction is often catalyzed by a base or a coupling agent and is used to introduce acyl groups or link the lysinol scaffold to other molecules.
Etherification: Formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base converts the hydroxyl group into a good leaving group (tosylate or mesylate). This activated intermediate can then be displaced by various nucleophiles in subsequent SN2 reactions, allowing for the introduction of azides, halides, or other functionalities.
These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a versatile scaffold for creating diverse molecular architectures.
Functionalization of the Amino Groups
The presence of two amino groups in the L-Lysinol backbone offers multiple avenues for functionalization. The strategic use of orthogonal protecting groups, such as the combination of a base-labile Fmoc group on the α-amino position and an acid-labile Boc group on the ε-amino position, is crucial for selective modification. nbinno.com This orthogonality ensures that one amino group can be deprotected and reacted while the other remains shielded, preventing unwanted side reactions. nbinno.comnbinno.com
This compound derivatives are frequently incorporated into peptide chains to create peptide mimetics or introduce specific functionalities. chemimpex.com The formation of an amide bond is the critical step in peptide synthesis, typically involving the reaction of an activated carboxylic acid with a free amino group. researchgate.netbachem.com In a typical solid-phase peptide synthesis (SPPS) workflow using a derivative like Nα-Fmoc-Nε-Boc-L-lysinol, the Fmoc group is first removed with a mild base (e.g., piperidine) to expose the α-amino group. nbinno.com This free amine is then coupled with the next N-protected amino acid in the sequence.
The efficiency and stereochemical purity of this coupling step are paramount. To achieve this, a variety of coupling reagents and additives are employed to activate the carboxylic acid of the incoming amino acid and minimize side reactions, particularly racemization. bachem.com Additives like 1-Hydroxybenzotriazole (HOBT) are often used with carbodiimides to enhance reactivity and suppress the formation of epimers. bachem.comrsc.org
Table 1: Common Coupling Reagents and Additives in Peptide Synthesis
| Reagent/Additive | Full Name | Function |
|---|---|---|
| EDC·HCl | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Carbodiimide coupling agent; activates carboxylic acids. bachem.comrsc.org |
| HOBT | 1-Hydroxybenzotriazole | Additive used with carbodiimides to increase coupling efficiency and reduce racemization. bachem.comrsc.org |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium-based coupling agent; provides high coupling rates with minimal side reactions. bachem.com |
| DIPEA | N,N-Diisopropylethylamine | Non-nucleophilic base used to neutralize protonated amines during the coupling step. rsc.org |
This methodology allows for the precise and sequential construction of complex peptide sequences containing a lysinol residue. chemimpex.com
While one amino group is used for peptide chain elongation, the other (often the ε-amino group) can be functionalized through alkylation or acylation reactions. The Boc group is stable under many reaction conditions used for these modifications. nbinno.com
Acylation is a common strategy to introduce new functional moieties. For instance, Nα-Boc-L-lysine can be acylated at the ε-amino position with N-bromoacetyl-beta-alanine to synthesize a derivative containing a bromoacetyl group. nih.gov This group serves as a sulfhydryl-selective cross-linking function, useful for preparing peptide conjugates or cyclic peptides. nih.gov The reaction involves the condensation of the two molecules, resulting in a stable amide bond at the lysine (B10760008) side chain. nih.gov
Alkylation can also be performed on the amino groups. In one study, Nα-Boc-protected (S)-Lysine was alkylated with styrene (B11656) oxide enantiomers. researchgate.net This reaction proceeds via the nucleophilic attack of the ε-amino group on the less substituted carbon of the oxirane ring, leading to the formation of a new carbon-nitrogen bond and introducing a hydroxy-phenylethyl group onto the lysine side chain. researchgate.net
Table 2: Examples of Alkylation and Acylation on Boc-Protected Lysine Systems
| Reaction Type | Reagent(s) | Functional Group Introduced | Reference |
|---|---|---|---|
| Acylation | N-bromoacetyl-beta-alanine | Bromoacetyl group for cross-linking | nih.gov |
| Alkylation | Styrene oxide | 2-hydroxy-1-phenylethyl or 2-hydroxy-2-phenylethyl group | researchgate.net |
These derivatization reactions highlight the versatility of the Boc-protected lysine scaffold in introducing a diverse range of chemical functionalities for specific applications.
Targeted Conjugation Reactions with this compound Derivatives
Derivatives of this compound are valuable for bioconjugation, the process of covalently linking molecules to biomolecules like proteins or antibodies. nih.gov The lysine side chain is a frequent target for such modifications due to the high nucleophilicity of its ε-amino group and its common presence on the surface of proteins. nih.gov
A widely used method for lysine conjugation involves N-hydroxysuccinimide (NHS) esters. These reactive acylating agents react with the primary ε-amino group under mild pH conditions (typically 7.0-9.0) to form a stable amide bond. A derivative of this compound can be functionalized with a payload (e.g., a drug, a fluorophore) via its hydroxyl group, and then, after deprotection of the ε-amino group, conjugated to a protein using this NHS ester chemistry.
Alternatively, specialized functional groups can be introduced onto the lysinol derivative to enable highly specific conjugation reactions. For example, introducing a bromoacetyl group creates a reagent that can be directly coupled to molecules possessing free sulfhydryl groups (such as cysteine residues in a protein) to form a stable thioether linkage. nih.gov This strategy is employed in the creation of peptide-protein conjugates and antibody-drug conjugates (ADCs). nih.gov Proximity-guided methods can also be used to target specific lysine residues by using affinity tags that guide the reactive moiety to a predetermined site on a protein.
Stereochemical Control in Derivatization Processes
Throughout all chemical transformations and derivatizations of this compound systems, maintaining the stereochemical integrity of the chiral center at the α-carbon is of utmost importance. The biological activity of the final molecule is often critically dependent on its stereochemistry.
Racemization, or the formation of an equal mixture of enantiomers, is a potential side reaction, especially during the activation and coupling steps of amide bond formation. nbinno.combachem.com The risk is heightened when using highly reactive coupling agents or extended reaction times. To prevent this, several strategies are employed:
Use of Additives: Reagents like HOBT or its analogues are added during carbodiimide-mediated couplings. They form an active ester that is less prone to racemization than the initial activated species. bachem.com
Optimized Coupling Reagents: The development of modern aminium- and phosphonium-based coupling reagents (e.g., HATU, PyBOP) has provided chemists with tools that facilitate rapid amide bond formation with a very low propensity for racemization. bachem.com
Controlled Reaction Conditions: Maintaining low temperatures during the activation and coupling steps can significantly reduce the rate of epimerization. bachem.com
By adhering to these established protocols, the L-configuration of the lysinol backbone can be preserved, ensuring the synthesis of stereochemically pure and biologically relevant molecules.
Stereoselective and Asymmetric Synthesis Applications of N Boc L Lysinol Derivatives
N-BOC-L-Lysinol as a Chiral Building Block in Complex Molecule Construction
This compound is a versatile chiral building block utilized in the synthesis of a variety of complex molecules, particularly in the construction of alkaloids and other natural products. Its inherent stereochemistry and modifiable functional groups allow for its incorporation into intricate molecular architectures, preserving chirality throughout the synthetic sequence.
One notable application of lysine (B10760008) derivatives, closely related to this compound, is in the synthesis of Lycopodium alkaloids. These natural products are characterized by their complex, polycyclic structures and significant biological activities. The biosynthesis of many of these alkaloids originates from L-lysine, making its derivatives attractive starting points for synthetic chemists. For instance, the synthesis of lycodine-type alkaloids often involves strategies that utilize the chiral backbone of lysine to establish key stereocenters within the target molecule.
The synthesis of other alkaloids, such as pumiliotoxin C, has also been approached using strategies that could conceptually involve this compound-derived synthons. The piperidine (B6355638) ring system, a common motif in alkaloids, can be constructed from lysine derivatives, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization and subsequent functionalization steps.
The utility of this compound as a chiral building block is further demonstrated in its use for the synthesis of enantiomerically pure substituted piperidines. The synthesis of (R)-3-amino-1-Boc-piperidine, a precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin, can be achieved from chiral precursors, highlighting the importance of such building blocks in medicinal chemistry. beilstein-journals.org
Utilization of this compound Derivatives as Chiral Auxiliaries
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org Derivatives of this compound, particularly those that form oxazolidinone structures, are well-suited for this role. The inherent chirality of L-lysinol can be transferred to a temporary chiral auxiliary, which can then be used to control the formation of new stereocenters in a variety of chemical transformations.
Oxazolidinones, famously pioneered by David Evans, are a prominent class of chiral auxiliaries that can be synthesized from amino alcohols. nih.gov this compound, being a protected amino alcohol, can serve as a precursor to such auxiliaries. Once the oxazolidinone is formed, it can be acylated and then subjected to stereoselective reactions such as aldol additions, alkylations, and Diels-Alder reactions. The steric bulk of the oxazolidinone, dictated by the side chain of the original amino alcohol, effectively shields one face of the enolate, leading to highly diastereoselective bond formation.
For example, an this compound-derived oxazolidinone can be used in asymmetric alkylation reactions. rsc.org The acylated oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered face, resulting in the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved under mild conditions and recycled, yielding the enantiomerically enriched product.
The effectiveness of such auxiliaries is demonstrated in their application to the total synthesis of complex natural products. By controlling the stereochemistry of key bond-forming steps, this compound-derived chiral auxiliaries can play a crucial role in the efficient and stereocontrolled construction of intricate molecular targets. A novel cysteine-derived oxazolidinone chiral auxiliary has been developed and applied in a range of highly selective asymmetric transformations, showcasing the potential for amino acid-derived auxiliaries in modern synthesis. digitellinc.com
Diastereoselective Synthetic Pathways Involving this compound Derived Scaffolds
The inherent stereocenters of this compound can be used to direct the formation of new stereocenters in a diastereoselective manner. When incorporated into a larger molecule, the chiral scaffold of this compound can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.
A key application of this strategy is in the synthesis of substituted piperidines and other nitrogen-containing heterocycles. The synthesis of chiral piperidines is of significant interest due to their prevalence in pharmaceuticals. nih.gov Starting from this compound, the side chain can be elaborated and then cyclized to form a piperidine ring. The stereochemistry of the original lysinol backbone can control the stereochemical outcome of the cyclization and any subsequent modifications to the ring.
For instance, intramolecular cyclization of an appropriately functionalized this compound derivative can lead to the formation of a chiral piperidine with a high degree of diastereoselectivity. The stereocenters in the starting material dictate the conformational preferences of the transition state, leading to the selective formation of one diastereomer. This approach has been utilized in the synthesis of various natural products and their analogs.
Furthermore, this compound-derived scaffolds can be employed in the diastereoselective synthesis of β-hydroxy-α-amino acids. nih.gov By attaching an enolate to the nitrogen of the lysinol derivative, the chiral environment around the enolate can direct the stereochemical outcome of an aldol reaction with an aldehyde. This leads to the formation of a new hydroxyl- and amino-bearing stereocenter with a specific relative stereochemistry, dictated by the original stereochemistry of the lysinol scaffold.
Enantioselective Synthesis of Novel Amino Acid Analogs
This compound serves as a valuable chiral precursor for the enantioselective synthesis of a variety of novel amino acid analogs. Its readily available, enantiomerically pure form allows for the transfer of chirality to new molecular entities, expanding the chemical space of non-proteinogenic amino acids for applications in drug discovery and peptide science.
One important class of such analogs is β-amino acids . The Arndt-Eistert homologation of N-BOC-L-lysine provides a classic method for the synthesis of the corresponding β-amino acid. zlibrary.toorganic-chemistry.org This one-carbon chain extension involves the conversion of the carboxylic acid to a diazoketone, followed by a Wolff rearrangement to form a ketene, which is then trapped by a nucleophile to yield the β-amino acid derivative. The stereocenter of the original α-amino acid is preserved throughout this process, ensuring the enantiopurity of the final product.
Another area of focus is the synthesis of conformationally constrained lysine analogs . nih.govresearchwithrutgers.com By incorporating the lysine side chain into a cyclic or bicyclic system, the conformational flexibility of the molecule can be reduced. This is a valuable strategy in medicinal chemistry for improving the binding affinity and selectivity of peptide-based drugs. This compound can be used as a starting material to construct these rigidified scaffolds, with its inherent chirality guiding the stereochemical outcome of the synthetic route.
Furthermore, this compound derivatives can be used to synthesize heterocyclic amino acids . For example, N-Boc protected piperidine carboxylic acids, which can be derived from lysine, have been used as building blocks for the synthesis of novel pyrazole-containing amino acids. nih.gov These novel amino acids can then be incorporated into peptides to introduce unique structural and functional properties.
The synthesis of various amino acid analogs from this compound is summarized in the table below:
| Amino Acid Analog Type | Synthetic Strategy | Key Features |
| β-Amino Acids | Arndt-Eistert Homologation | One-carbon chain extension with retention of stereochemistry. |
| Conformationally Constrained Analogs | Cyclization of the side chain | Reduced conformational flexibility for improved biological activity. |
| Heterocyclic Amino Acids | Elaboration and cyclization of the backbone | Incorporation of novel heterocyclic moieties for unique properties. |
Applications in Peptide and Peptidomimetic Chemistry
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
N-Boc-L-Lysinol is readily incorporated into standard SPPS protocols, leveraging the well-established Boc or Fmoc (fluorenylmethyloxycarbonyl) strategies. The Boc group on the alpha-amino terminus is typically removed under acidic conditions, allowing for subsequent coupling to the growing peptide chain attached to a solid support chemimpex.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. The primary alcohol functionality of lysinol can be further modified or left as is, depending on the desired peptide structure. For instance, Nα-Fmoc-Nε-Boc-L-lysinol is a common derivative used in Fmoc-based SPPS, where the Fmoc group is removed by a base (e.g., piperidine) to allow for peptide elongation chemimpex.com. This integration enables the synthesis of complex peptides with specific side-chain modifications or architectures, contributing to high purity and yield in the final product chemimpex.comchemimpex.com.
Solution-Phase Synthesis of Complex Peptide Sequences and Modified Peptides
In solution-phase synthesis, this compound acts as a protected amino alcohol building block. Its protected nature allows for selective reactions, enabling the construction of complex peptide sequences or modified peptides that may not be amenable to SPPS. Researchers utilize this compound to introduce specific structural features or functional groups into peptides, which can enhance their biological activity, stability, or pharmacokinetic properties chemimpex.comchemimpex.com. The selective deprotection of the Boc group under mild acidic conditions is key to its utility in multi-step solution-phase syntheses, allowing for controlled assembly of peptide fragments or the introduction of unique side-chain modifications chemimpex.comchemimpex.com.
Design and Synthesis of Peptide Mimetics for Conformational Restriction and Stability Enhancement
Peptidomimetics are designed to mimic the structure and function of peptides while offering improved properties such as increased metabolic stability and bioavailability. This compound can be employed in the design of such molecules by introducing conformational constraints or by serving as a scaffold for non-natural amino acid incorporation. The alcohol functionality can be a point for further chemical modifications, or the lysinol backbone itself can influence peptide folding and stability. While direct literature specifically detailing this compound's use in conformational restriction is limited, related lysine (B10760008) derivatives and amino alcohols are known to induce specific turn conformations or stabilize secondary structures in peptidomimetics unibo.itrsc.orgnih.govmdpi.com. The ability to selectively deprotect and functionalize this compound makes it a versatile component in creating peptidomimetics with tailored structural and functional attributes.
Incorporation into Cyclic Peptide Structures
The incorporation of this compound into cyclic peptide structures is a strategic approach to enhance peptide stability and biological activity. Cyclic peptides often exhibit greater resistance to enzymatic degradation compared to their linear counterparts. The alcohol group of lysinol can serve as a point for cyclization or can be functionalized prior to cyclization. For instance, modified lysine residues are known to be incorporated into cyclic peptides to introduce specific properties or to facilitate cyclization reactions nih.govrsc.orgnih.gov. While specific examples of this compound in cyclic peptide synthesis are not extensively detailed in the provided search results, the general principles of using protected amino alcohols and lysine derivatives for creating cyclic structures are well-established in the field nih.govrsc.orgnih.gov.
Generation of Methylated Peptide Building Blocks
This compound can be a precursor for generating methylated peptide building blocks. While direct literature on this compound methylation is scarce, related studies show the synthesis of Nα-Fmoc-Nε-(Boc, methyl)-L-lysine and Nα-Fmoc-Nε-dimethyl-L-lysine as building blocks for methylated peptides researchgate.netnih.gov. These methylated lysine derivatives are used to create peptides that mimic post-translational modifications found in histones, offering improved resistance to enzymatic degradation (e.g., by trypsin and lysyl endopeptidase) and altered biological activity researchgate.netnih.gov. The synthetic routes often involve selective alkylation of the epsilon-amino group, with the Boc group protecting the alpha-amino terminus or vice versa, depending on the specific synthetic strategy.
Applications in Polymer Science and Biomaterials Engineering
N-BOC-L-Lysinol Derivatives as Monomers for Controlled Polymer Synthesis
Derivatives of this compound, particularly Nε-Boc-L-lysine N-Carboxy Anhydride (B1165640) (NCA), serve as crucial monomers for the synthesis of well-defined polypeptides through controlled polymerization techniques. The Boc group's stability under certain conditions and its facile removal under others provide the necessary orthogonal protection for creating complex polypeptide structures. nih.govchemimpex.com
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for producing polypeptides with long chains. rsc.org The synthesis of poly(L-lysine) (PLL) is achieved by first converting ε-primary amine-protected L-lysine into Nε-(benzyloxycarbonyl)-L-lysine N-carboxyanhydride (ZLL-NCA) or, more relevant to this context, Nε-Boc-L-lysine NCA. rsc.org This cyclic monomer then undergoes ROP, typically initiated by a primary amine, to form the polypeptide chain. nih.govrsc.org
The polymerization of NCAs can proceed through different mechanisms, with the "amine mechanism" being a common pathway where a nucleophilic primary amine initiator attacks the NCA ring, leading to chain growth. mdpi.comillinois.edu The use of high vacuum techniques is crucial to achieve the necessary conditions for synthesizing well-defined polypeptides via ROP of NCAs. nih.govresearchgate.net The controlled nature of this polymerization allows for the synthesis of polypeptides with predictable molecular weights and low polydispersity. chinesechemsoc.org
Recent advancements have also explored phototriggered ROP of photocaged L-lysine NCAs, which can be transformed into an activated monomer that initiates polymerization without the need for an additional initiator or catalyst. mdpi.comnih.gov
The use of Nε-Boc-L-lysine NCA in ROP allows for the synthesis of well-defined linear poly(L-lysine) chains. nih.govresearchgate.net Furthermore, by employing initiators with multiple initiation sites, branched or star-shaped polypeptides can be created. chinesechemsoc.org For instance, a four-arm star primary amine hydrochloride has been used as an initiator for the sequential polymerization of NPCA (N-phenoxycarbonyl-functionalized α-amino acid) precursors to produce four-arm star block copolypeptides. chinesechemsoc.org
The synthesis of hyperbranched polypeptides has also been achieved through a combination of inimer (initiator + monomer) ROP and photocaged chemistry with a photocaged Nε-(o-nitrobenzyloxycarbonyl)-L-lysine-N-carboxyanhydride. nih.gov This method allows for the production of (hyper)branched polypeptides with tunable molecular weights and degrees of branching. nih.gov
| Polymer Architecture | Synthetic Strategy | Key Features |
| Linear Polypeptides | ROP of Nε-Boc-L-lysine NCA initiated by a primary amine. nih.gov | Controlled molecular weight and low polydispersity. chinesechemsoc.org |
| Branched Polypeptides | ROP using multifunctional initiators. chinesechemsoc.org | Star-shaped or hyperbranched structures. chinesechemsoc.orgnih.gov |
| (Hyper)branched Polypeptides | Inimer ROP and photocaged chemistry. nih.gov | Tunable molecular weight and degree of branching. nih.gov |
The controlled nature of NCA polymerization is particularly advantageous for the synthesis of block and graft copolypeptides. nih.govillinois.eduresearchgate.net Block copolypeptides can be synthesized by the sequential addition of different NCA monomers. For example, a poly(Nε-Boc-L-lysine)-b-poly(Nε-Fmoc-L-lysine) diblock copolypeptide was synthesized by the sequential ROP of the respective NCAs using n-hexylamine as an initiator. nih.gov
Graft copolypeptides can be prepared by selectively deprotecting one block of a diblock copolymer to expose reactive sites for the initiation of a second polymerization. In one study, the Fmoc groups of a poly(Nε-Boc-L-lysine)-b-poly(Nε-Fmoc-L-lysine) copolymer were selectively removed, and the resulting free amino groups were used to initiate the ROP of Nim-Trityl-L-Histidine NCA, leading to a block-graft copolypeptide. nih.govmdpi.com This approach allows for the creation of complex macromolecular architectures with distinct segments that can self-assemble into "smart" stimuli-responsive nanocarriers. nih.govresearchgate.net
| Copolymer Type | Synthetic Approach | Example |
| Block Copolypeptide | Sequential ROP of different NCAs. nih.gov | Poly(Nε-Boc-L-lysine)-b-poly(Nε-Fmoc-L-lysine) nih.gov |
| Graft Copolypeptide | Selective deprotection of a block copolymer followed by grafting. nih.gov | Poly(L-Lysine)–block–[Poly(L-Lysine)–graft–Poly(L-Histidine)] nih.govresearchgate.net |
This compound Derived Compounds as Chain Extenders in Polymer Architectures (e.g., Polyurethanes)
In the synthesis of segmented polyurethanes, chain extenders are low-molecular-weight diols or diamines that react with diisocyanates to form the hard segments of the polymer. iaea.org These hard segments contribute significantly to the material's mechanical properties. iaea.org While direct use of this compound as a chain extender is not extensively documented, protected forms of L-lysine have been incorporated into polyurethane structures. For instance, a protected form of L-lysine, N-ε-carbobenzoxy-L-lysine, was used to create amino acid-based chain extenders to avoid undesirable crosslinking reactions during polymerization. utoronto.ca The incorporation of such amino acid-based chain extenders can enhance the susceptibility of polyurethanes to enzymatic degradation, which is a desirable characteristic for biomedical applications. utoronto.ca The Boc protecting group in this compound offers a similar advantage of preventing the ε-amino group from reacting during the polyurethane synthesis, allowing for its later deprotection and functionalization.
Engineering of Poly(L-lysine) Dendrimers
Poly(L-lysine) dendrimers (PLLDs) are highly branched, monodisperse macromolecules with a large number of terminal functional groups. nih.gov The synthesis of these dendrimers often involves a divergent, stepwise approach starting from a core molecule. rsc.org Boc-protected lysine (B10760008) derivatives, such as Boc-L-Lys(Boc)-OH or Boc-L-Lys(Boc)-OSu, are commonly used as the building blocks for the stepwise growth of the dendrimer generations. nih.gov The synthesis involves repetitive coupling of the protected lysine derivative to the terminal amino groups of the preceding generation, followed by deprotection of the Boc groups to expose new terminal amino groups for the next growth step. rsc.orgnih.gov This iterative process allows for precise control over the size and number of surface functional groups of the dendrimer. nih.gov For example, a generation 5 L-lysine dendrimer has been synthesized using Boc-L-Lys(Boc)-ONp as the building block. rsc.org
Construction of 3D Scaffolds for Regenerative Applications
In tissue engineering, three-dimensional (3D) scaffolds provide a temporary support structure for cells to attach, proliferate, and form new tissue. The properties of these scaffolds, such as porosity, mechanical strength, and bioactivity, are crucial for their success. L-lysine and its derivatives have been incorporated into scaffolds to enhance their bioactivity.
A green approach for creating bioactive scaffolds involves the use of L-lysine to initiate the polymerization of ε-caprolactone (CL), resulting in a modified polycaprolactone (B3415563) (PCL) with active sites that are favorable for tissue engineering applications. nih.gov These lysine-functionalized PCL scaffolds have demonstrated an improved environment for cell adhesion and proliferation. nih.gov In vitro studies have shown that scaffolds with a zigzag geometry made from lysine-PCL exhibited superior cell viability and proliferation. nih.gov
Furthermore, three-component composite scaffolds based on PCL, hydroxyapatite (B223615) (HAP), and L-lysine have been developed. nih.gov The inclusion of L-lysine in these scaffolds has been shown to have a positive effect on cell proliferation, similar to that of poly-L-lysine. mdpi.com These scaffolds, with a porosity of approximately 90%, exhibited a significant improvement in Young's modulus and wettability compared to PCL/HAP composites without lysine. nih.gov The modification of PCL scaffolds with HAP and L-lysine has been found to significantly enhance the proliferation of pre-osteoblasts. nih.gov
| Scaffold Material | Key Features | Biological Effect |
| Lysine-initiated Polycaprolactone (Lys-PCL) | Favorable active sites, tunable geometry and porosity. nih.gov | Enhanced cell adhesion and proliferation. nih.gov |
| Polycaprolactone/Hydroxyapatite/L-Lysine Composite | High porosity (~90%), improved Young's modulus and wettability. nih.gov | Significantly improved proliferation of pre-osteoblasts. nih.gov |
Lack of Publicly Available Research on this compound in Stimuli-Responsive Polymeric Systems
Following a comprehensive search of scientific literature, it has been determined that there is no specific, publicly available research detailing the use of the chemical compound “this compound” for the development of stimuli-responsive polymeric systems. While extensive research exists on the application of the closely related compound, N-BOC-L-lysine, and its derivatives in creating smart polymers, the direct use of this compound for this purpose is not documented in the available scientific papers and research articles.
Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external environmental triggers. These triggers can include changes in pH, temperature, light, or the presence of specific molecules. The lysine functional group, with its primary amine, is a common component in such systems. After deprotection of the BOC (tert-butoxycarbonyl) group, this amine can become protonated or deprotonated in response to pH changes, leading to conformational changes in the polymer structure, swelling or deswelling of hydrogels, and other responsive behaviors.
Research in this area has predominantly focused on incorporating the N-BOC-L-lysine monomer into polymer backbones, often through its carboxylic acid group, to form polypeptides. These polypeptides, after deprotection, provide the pH-responsive amine functionalities. Similarly, L-lysine itself is used to synthesize polyurethanes and other polymers where its amine groups are fundamental to the material's responsive characteristics.
However, this compound, which is the alcohol derivative of N-BOC-L-lysine (where the carboxylic acid is reduced to a primary alcohol), does not appear in the literature as a monomer or modifying agent for creating the specific stimuli-responsive systems outlined in the requested article section. Its structure, containing two hydroxyl groups and a BOC-protected amine, would make it a potential diol monomer for synthesizing polyesters or polyurethanes. In theory, subsequent deprotection of the amine could yield a stimuli-responsive material. Despite this theoretical potential, no studies detailing such a synthesis or the characterization of the resulting polymer's responsive properties could be identified.
Therefore, due to the absence of detailed research findings, data tables, or any specific scholarly content on the role of this compound in the development of stimuli-responsive polymeric systems, it is not possible to generate the requested article section while adhering to the principles of scientific accuracy and reliance on published sources. The field has, to date, focused on the carboxylic acid and unprotected amine forms of lysine for these applications.
Enzymatic and Catalytic Applications of N Boc L Lysinol Derivatives
Investigation as Substrates in Protease-Catalyzed Reactions
While direct studies using N-BOC-L-Lysinol as a substrate for proteases were not found in the provided snippets, research on related lysinal derivatives (compounds with an aldehyde group instead of an alcohol) has shown their efficacy as protease inhibitors. These findings suggest that lysinol derivatives, potentially including this compound, could be investigated for similar roles or as substrates in specific enzymatic transformations.
For instance, lysinal-containing peptide derivatives have been synthesized and tested as inhibitors for Achromobacter Protease I (API), a lysine-specific serine protease. Z-Val-lysinal was identified as a potent competitive inhibitor, with a Ki value of 6.5 nM in an esterolytic assay tandfonline.com. Other lysinal derivatives also exhibited inhibitory effects, indicating that the lysinal moiety can interact effectively with protease active sites.
Table 1: Lysinal Derivatives as Protease Inhibitors
| Inhibitor | Target Protease | Assay Type | Ki Value (nM) |
| Z-Val-lysinal | Achromobacter Protease I (API) | Esterolytic | 6.5 |
| Z-Leu-Leu-lysinal | Achromobacter Protease I (API) | Amidolytic | Not specified |
| Z-Pro-lysinal | Achromobacter Protease I (API) | Not specified | Not specified |
| Z-Val-Lys(Boc)-ol | Achromobacter Protease I (API) | Not specified | Not specified |
| BZ-DL-lysinal | Achromobacter Protease I (API) | Not specified | Not specified |
Note: Z-Val-Lys(Boc)-ol is a lysinol derivative, while the others are lysinal derivatives (containing an aldehyde group).
Role in Site-Specific Protein Modification and Bio-conjugation Strategies
The Boc protecting group is widely utilized in organic synthesis and peptide chemistry to control reactivity. While specific applications of this compound in protein modification and bioconjugation were not detailed in the provided snippets, related Boc-protected lysine (B10760008) derivatives are extensively employed. For example, Nα-Boc-L-lysine is recognized for its use in bioconjugation processes to attach biomolecules to surfaces or other molecules, aiding in the development of targeted drug delivery systems and various biotechnological applications, including enzyme engineering and protein design chemimpex.com.
Furthermore, the incorporation of lysine derivatives into proteins has been achieved using genetic code expansion technologies. Nε-(tert-butyloxycarbonyl)-L-lysine (BocLys) has been shown to be a substrate for pyrrolysyl-tRNA synthetase (PylRS) variants, enabling its site-specific incorporation into proteins nih.govacs.org. Similarly, other Boc-protected lysine derivatives have been utilized for the synthesis of modified proteins mdpi.comnih.gov. These strategies highlight the potential for this compound to be incorporated into proteins, leveraging its unique hydroxyl functionality for subsequent modifications or to mimic natural post-translational modifications.
Exploration in Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers powerful routes to complex molecules. Research indicates that lysinol derivatives can be effectively utilized in such methodologies. For instance, enzyme cascades employing variants of galactose oxidase and imine reductase have successfully converted N-Cbz-protected L-lysinol into valuable cyclic diamine structures like L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, achieving up to 54% isolated yield rsc.org. This demonstrates the utility of protected lysinol derivatives in biocatalytic transformations.
Additionally, L-Lysinol (Lys-OH) itself has been employed as a monomer in chemoenzymatic polymerization. Through esterification followed by enzymatic polymerization using papain, L-Lysinol was converted into oligomers with a monomer-to-oligomer conversion yield of 65% acs.org. This process, which occurs under mild conditions, offers a green approach to polypeptide synthesis. Protected lysine derivatives, such as Nε-Boc-l-Lys-OMe, have also been used in protease-catalyzed oligomerization for peptide synthesis acs.org.
Table 2: Enzyme-Catalyzed Conversions of Lysinol Derivatives
| Substrate | Enzyme Cascade | Product | Isolated Yield (%) |
| N-Cbz-protected L-lysinol | Galactose oxidase, Imine reductase variants | L-3-N-Cbz-aminopiperidine | Up to 54 |
| N-Cbz-protected L-lysinol | Galactose oxidase, Imine reductase variants | L-3-N-Cbz-aminoazepane | Up to 54 |
Table 3: Chemoenzymatic Polymerization of Lysinol Monomers
| Lysinol Monomer | Enzyme Catalyst | Polymerization Method | Yield (%) (Monomer to Oligomer Conversion) |
| L-Lysinol (Lys-OH) | Papain | Esterification then CEP | 65 |
Potential in the Design of Novel Catalyst Systems
The use of enzyme cascades involving lysinol derivatives, as described in Section 7.3, highlights their potential role in the design of novel biocatalytic systems. These cascades, which convert protected lysinol into cyclic amines, represent sophisticated enzymatic transformations that could be adapted or engineered for specific catalytic purposes rsc.org.
Furthermore, lysine derivatives have been employed in the study of catalyst models. For example, Boc-Lys(Boc)-Onp was used as a substrate to investigate the enzymatic hydrolysis reaction catalyzed by a copper(II) complex medchemexpress.com. While this does not involve this compound directly as a catalyst, it illustrates how lysine derivatives can serve as valuable tools in understanding catalytic mechanisms and designing new catalytic systems. The presence of both amine and alcohol functionalities in this compound suggests its potential incorporation into ligand structures or as a chiral auxiliary in organocatalysis, though specific examples are not provided in the reviewed literature.
Compound List:
this compound
L-Lysinol (Lys-OH)
N-Cbz-protected L-lysinol
Lysinal derivatives
Z-Val-lysinal
Z-Leu-Leu-lysinal
Z-Pro-lysinal
Z-Val-Lys(Boc)-ol
BZ-DL-lysinal
Nα-Boc-L-lysine
Nε-(tert-butyloxycarbonyl)-L-lysine (BocLys)
Nα-Boc-Nε-Fmoc-L-lysine methyl ester
Nα-Boc-Nε-Cbz-L-lysine
Nε-Boc-l-Lys-OMe
Boc-Lys(Boc)-Onp
Advanced Spectroscopic and Analytical Characterization Methodologies for N Boc L Lysinol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-BOC-L-Lysinol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key functional groups and their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals that can be assigned to every proton in the molecule. The large singlet corresponding to the nine equivalent protons of the tert-butyl (t-butyl) group of the BOC protector is one of the most identifiable features, typically appearing in the upfield region around 1.44 ppm. chemicalbook.com Protons on the lysinol backbone appear at distinct chemical shifts, influenced by adjacent functional groups like the hydroxyl, the carbamate (B1207046), and the primary amine. For example, the methylene (B1212753) protons adjacent to the hydroxyl and amino groups are shifted downfield.
Detailed analysis of coupling patterns, such as spin-spin splitting in ¹H NMR, helps to establish the connectivity between adjacent protons, while advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively map out the entire molecular structure.
| Structural Moiety | Technique | Typical Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| BOC Group | ¹H NMR | ~1.44 | Singlet, integrating to 9 protons |
| ¹³C NMR | ~156 (C=O), ~80 (quaternary C), ~28 (CH₃) | Three distinct signals for the carbamate carbonyl, the quaternary carbon, and the three equivalent methyl carbons | |
| Lysinol Backbone | ¹H NMR | ~1.2-3.7 | Complex multiplets for methylene (CH₂) groups; distinct signals for protons adjacent to N and O atoms |
| ¹³C NMR | ~22-65 | Signals for each of the six backbone carbons, with those bonded to heteroatoms appearing further downfield |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound with high precision and to gain structural insights through fragmentation analysis.
Molecular Weight Determination: Soft ionization techniques, most commonly Electrospray Ionization (ESI), are used to generate intact molecular ions. In positive ion mode, this compound is typically observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with enough accuracy to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion, which provides evidence for its structure. A characteristic fragmentation pattern for BOC-protected compounds is the neutral loss of components of the BOC group. Common losses include isobutylene (B52900) (56 Da), a tert-butyl radical (57 Da), or the entire BOC group via cleavage of the C-O bond. nih.gov The fragmentation of the lysinol backbone provides further structural confirmation. This detailed analysis helps to verify the identity and integrity of the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The FT-IR spectrum of this compound displays several characteristic absorption peaks that confirm its structure. A strong, broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the primary alcohol and the N-H stretching of the carbamate and the primary amine. researchgate.net The most prominent feature is the strong absorption band around 1700-1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the urethane (B1682113) moiety in the BOC protecting group. researchgate.netresearchgate.net Other significant peaks include C-H stretching vibrations from the alkyl chain and the t-butyl group just below 3000 cm⁻¹, and N-H bending vibrations around 1640-1550 cm⁻¹. The presence of characteristic absorptions for the tert-butyl group, such as symmetric C-H deformation vibrations around 1395 and 1365 cm⁻¹, further confirms the presence of the BOC group. researchgate.netresearchgate.net
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400–3200 (broad) | O-H and N-H stretch | Alcohol (OH) and Amine/Carbamate (NH) |
| 2970–2850 | C-H stretch | Alkyl (CH₂, CH₃) |
| 1700–1680 (strong) | C=O stretch | Carbamate (BOC group) |
| 1640–1550 | N-H bend | Amine/Carbamate |
| 1395 and 1365 | C-H bend (symmetric) | tert-butyl (BOC group) |
| 1250–1000 | C-O and C-N stretch | Alcohol, Carbamate |
Optical Rotation and Circular Dichroism (CD) for Chiral Integrity Assessment
Since this compound is a chiral molecule, verifying its stereochemical purity is critical. Optical rotation and circular dichroism are two chiroptical techniques used to assess the enantiomeric integrity of the compound.
Optical Rotation: The specific rotation, [α]D, is a fundamental property of a chiral compound and is measured using a polarimeter. A measured value that matches the literature value for the L-enantiomer confirms the correct stereochemistry and high enantiomeric purity. chemimpex.com For instance, the specific rotation of the related compound Nα-Fmoc-Nε-Boc-L-lysinol is reported as [a]D = -7.00±1º (c=1 in MeOH). chemimpex.com Any significant deviation from the expected value could indicate the presence of the D-enantiomer or other chiral impurities.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The chromophores in a chiral molecule, such as the carbonyl group of the carbamate in this compound, will produce a characteristic CD spectrum. mdpi.com While more commonly applied to study the secondary structure of larger biomolecules like peptides, CD can be a sensitive probe of the chiral environment of the chromophore in smaller molecules. mtoz-biolabs.comnih.gov It can be used to confirm that the stereocenter is intact and has not undergone racemization during synthesis or purification. The CD spectrum of lysine (B10760008) derivatives typically shows characteristic peaks in the far-UV region (190-240 nm). mtoz-biolabs.com
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)
Chromatographic methods are essential for both the purification of this compound and the quantitative determination of its chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of this compound.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for determining chemical purity. Using a nonpolar stationary phase (like C18) and a polar mobile phase, RP-HPLC can effectively separate this compound from starting materials, reagents, and non-chiral byproducts. Purity is typically reported as a percentage of the total peak area, with values of ≥98% being common. chemimpex.comchemimpex.com
Chiral HPLC: To determine the enantiomeric purity (or enantiomeric excess, ee), a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are highly effective for separating the enantiomers of N-BOC protected amino acids and their derivatives. phenomenex.comrsc.org This analysis is crucial to ensure that the undesired D-enantiomer is not present above specified limits, as this could lead to the formation of diastereomeric impurities in subsequent synthetic steps. phenomenex.com Enantiomeric purity is often required to be ≥99.5% ee. jk-sci.com
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for qualitative monitoring of reaction progress and for preliminary purity checks. A suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol) allows for the separation of the product from other components on a silica (B1680970) gel plate. Visualization is typically achieved using UV light (if the compound is UV-active) or by staining with reagents like ninhydrin (B49086) (for free amines) or potassium permanganate.
Future Research Directions and Emerging Applications of N Boc L Lysinol
Exploration of Novel and Sustainable Synthetic Pathways
The drive towards greener and more efficient chemical processes necessitates the development of novel synthetic routes for N-BOC-L-Lysinol. Current research trends indicate a focus on sustainable methodologies that minimize waste and energy consumption. Biocatalysis, utilizing enzymes, offers a promising avenue for stereoselective synthesis under mild conditions. Furthermore, the adoption of continuous flow chemistry presents opportunities for enhanced reaction control, improved safety, and scalability compared to traditional batch processes. Researchers are investigating alternative protecting group strategies and optimizing reaction parameters to increase yields and reduce the environmental footprint of this compound production.
Table 9.1: Potential Sustainable Synthetic Pathways for this compound
| Pathway Type | Key Features/Catalysts | Potential Advantages | Challenges |
| Biocatalytic Synthesis | Enzymes (e.g., lipases, proteases) | High stereoselectivity, mild conditions, reduced waste | Enzyme stability, cofactor regeneration, substrate scope |
| Continuous Flow Chemistry | Microreactors, precise control | Enhanced safety, scalability, reduced reaction times | Reactor design, catalyst immobilization |
| Green Solvents | Water, ionic liquids, supercritical CO2 | Reduced environmental impact, improved safety | Solubility issues, separation difficulties |
| Enzymatic Resolution | Selective hydrolysis/esterification | High enantiomeric purity | Lower theoretical yield (max 50%) |
Advanced Design of Functional Biomaterials and Smart Polymers
This compound serves as a valuable monomer or cross-linking agent in the design of advanced biomaterials and smart polymers. Its incorporation into polymer backbones or side chains can impart specific functionalities, such as biodegradability, stimuli-responsiveness, and enhanced biocompatibility. Research is exploring its use in creating hydrogels, scaffolds for tissue engineering, and drug delivery systems. For instance, polyurethanes synthesized using N-Boc-serinol (a related compound) and L-lysine ethyl ester have shown promise as injectable, thermosensitive hydrogels with potential applications in regenerative medicine nih.govresearchgate.netmdpi.com. The ability to tailor the properties of these materials by controlling the polymerization and functionalization of this compound is a key area of investigation.
Table 9.2: Potential Biomaterial Applications of this compound Derivatives
| Biomaterial Type | Functionalization Strategy | Potential Properties/Applications | Research Focus |
| Hydrogels | Grafting onto polyacrylic acid (PAA); cross-linking | Injectability, pH-sensitivity, biodegradability, drug delivery | Tuning rheological properties, biocompatibility for regenerative medicine |
| Polyurethanes | Chain extender in polymerization | Thermosensitivity, injectability, biocompatibility, drug release | Enhancing mechanical strength and stability for tissue engineering scaffolds |
| Polydiacetylenes | Lysine (B10760008) appendage with orthogonal protecting groups (Boc) | Nanofibrous morphology, tunable wettability, cell adhesion | Optimizing cell interaction for tissue engineering applications |
| Peptide-based Linkers | Functionalization with reactive groups | Bioconjugation, bio-labeling | Development of diagnostic and therapeutic agents |
Development of Next-Generation Catalytic Systems
The chiral nature of this compound makes it an attractive candidate for the development of novel catalytic systems, particularly in asymmetric catalysis. It can be employed as a chiral ligand for transition metal catalysts or as an organocatalyst itself. Research may focus on designing catalysts that leverage the amine and hydroxyl functionalities of this compound to promote enantioselective transformations. Such systems could find applications in the synthesis of chiral pharmaceuticals and fine chemicals, contributing to more efficient and selective chemical manufacturing processes. While direct examples of this compound in catalysis are emerging, related lysine derivatives are explored for their catalytic potential mdpi.com.
Table 9.3: Potential Catalytic Applications of this compound
| Catalytic System Type | Role of this compound | Target Reactions | Potential Advantages |
| Chiral Ligands | Coordination to metal centers | Asymmetric hydrogenation, oxidation, C-C bond formation | Enantioselectivity, catalyst stability |
| Organocatalysis | Amine/hydroxyl group catalysis | Aldol reactions, Michael additions, Mannich reactions | Metal-free catalysis, tunable reactivity |
| Supported Catalysts | Immobilized onto solid supports | Heterogeneous catalysis, recyclability | Ease of separation, continuous flow applications |
| Precursors for MOFs | Building block for Metal-Organic Frameworks | Gas storage, separation, heterogeneous catalysis | Tunable pore size and chemical functionality |
Integration into Chemical Biology for Probe and Labeling Development
This compound is a valuable scaffold for creating sophisticated chemical probes and labeling reagents used in chemical biology. Its protected amine and hydroxyl groups allow for selective modification with fluorophores, affinity tags, or reactive groups. Research is directed towards synthesizing this compound derivatives that can be used for bioconjugation, site-specific labeling of proteins, and the development of fluorescent probes for imaging cellular processes. For example, Nα-Boc-Nε-dansyl-L-lysine has been utilized as a fluorescent probe chemimpex.com. The ability to precisely attach these probes to biomolecules or cellular structures provides critical insights into biological mechanisms.
Table 9.4: Applications of this compound in Chemical Biology Probes
| Probe Type | Functionalization Strategy | Target Applications | Key Features |
| Fluorescent Probes | Conjugation with fluorophores (e.g., Dansyl, IRDye800CW) | Cellular imaging, tracking biomolecule localization | High quantum yield, photostability, specific targeting |
| Bioconjugation Reagents | Incorporation into peptides or linkers with reactive groups | Site-specific protein labeling, antibody-drug conjugates | Amide bond formation, stable linkages, selective deprotection |
| Activity-Based Probes | Incorporation of reactive warheads and reporter groups | Enzyme activity profiling, target identification | Covalent binding to active sites, fluorescent or affinity tag reporting |
| Biosensors | Immobilization onto transducer surfaces | Detection of biomolecules or analytes | Specific binding, signal transduction, high sensitivity |
Computational Chemistry and Molecular Modeling Studies of this compound Systems and their Interactions
Computational chemistry plays a crucial role in understanding the behavior, properties, and interactions of this compound and its derivatives. Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, predict molecular properties, and analyze conformational preferences. Molecular dynamics (MD) simulations can provide insights into the behavior of this compound-containing polymers or biomaterials in solution or within biological environments. Structure-activity relationship (SAR) studies, often aided by computational modeling, are essential for designing optimized molecules for specific applications, such as drug discovery or material design. These studies help rationalize experimental observations and guide the design of new experiments.
Table 9.5: Computational Studies Involving this compound Systems
| Computational Method | Property Investigated | Application Area | Key Findings/Insights |
| DFT Calculations | Reaction mechanisms, transition states, electronic properties | Synthesis optimization, catalytic mechanism | Lowering energy barriers, predicting reactivity, understanding stereoselectivity |
| Molecular Dynamics | Conformational analysis, polymer behavior, binding affinities | Biomaterial design, drug delivery, protein interactions | Predicting polymer self-assembly, stability of drug-polymer complexes |
| QSAR/SAR Studies | Correlation between structure and biological activity | Drug discovery, probe design | Identifying key structural features for potency and selectivity |
| Quantum Chemistry | Electronic structure, molecular orbitals | Understanding chemical bonding and reactivity | Rationalizing observed chemical behavior |
Compound List
this compound
L-Lysine
Nα-Boc-L-lysine
Nα,ε-Bis-Boc-L-lysine
Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine
Nα-Boc-Nε-dansyl-L-lysine
N-Boc-serinol
L-lysine ethyl ester
N-Boc-L-lysine methyl ester hydrochloride
Nα,Nε-Di-Boc-L-lysine hydroxysuccinimide ester
N-ε-propargyloxycarbonyl-L-lysine hydrochloride
Nα-Boc-L-lysine NCA (N-Carboxyanhydride)
Nε-tert-butyloxycarbonyl-α-L-lysine N-Carboxy Anhydride (B1165640) (Boc-α-L-Lys NCA)
Poly(Nε-Boc-l-Lysine)
Poly(Nε-Fmoc-l-Lysine)
Poly(l-Lysine)
Poly(l-Histidine)
Nα-Boc-Nε-Fmoc-L-lysine
Curcumin
Poloxamer® P407
1,6-hexamethylene diisocyanate (HDI)
N-Boc-L-lysine
L-lysine methyl ester
N-Boc-L-lysine-t-butyl ester
N-Boc-histidine
N-Boc-α-L-Lys
N-Boc-L-lysine-N-carboxy anhydride (Boc-LysNCA)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-BOC-L-Lysinol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves Boc-protection of L-lysine derivatives, followed by reduction. Key steps include:
- Using anhydrous conditions to prevent deprotection (e.g., under nitrogen atmosphere).
- Monitoring reaction progress via TLC (Rf values) or HPLC (retention times) .
- Validating purity through -NMR (e.g., absence of residual solvent peaks) and mass spectrometry (exact mass matching theoretical values).
- Reporting detailed protocols for reproducibility, including solvent ratios, temperature, and catalyst loadings .
Q. How does this compound stability vary under different pH and temperature conditions?
- Methodological Answer :
- Design stability studies using accelerated degradation tests:
- Prepare buffered solutions (pH 1–12) and incubate samples at 25°C, 40°C, and 60°C.
- Quantify degradation products via LC-MS at fixed intervals (e.g., 0, 7, 14 days).
- Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during this compound synthesis?
- Methodological Answer :
- Employ -NMR to trace carbon pathways in side reactions (e.g., epimerization or oxidation).
- Compare experimental data with computational simulations (DFT calculations) to identify transition states or intermediates .
- Reference analogous Boc-protected amino alcohol systems to hypothesize reaction pathways .
Q. How can this compound’s interactions with biological membranes be systematically studied?
- Methodological Answer :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Design liposome models mimicking mammalian membranes (e.g., phosphatidylcholine/cholesterol ratios).
- Report statistical significance of replicates and control experiments (e.g., empty liposomes) .
Q. How should contradictory data on this compound’s solubility in polar aprotic solvents be resolved?
- Methodological Answer :
- Replicate experiments using standardized solvent batches (e.g., DMF dried over molecular sieves).
- Perform controlled solubility assays with dynamic light scattering (DLS) to detect aggregates.
- Cross-validate results with independent techniques (e.g., gravimetric analysis vs. UV-Vis calibration curves) .
Q. What computational strategies predict this compound’s compatibility with enzyme-active sites?
- Methodological Answer :
- Use molecular docking (e.g., AutoDock Vina) with crystal structures of target enzymes (PDB database).
- Validate docking poses via molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).
- Compare binding energies (MM/PBSA) with experimental inhibition assays to refine models .
Guidance for Data Interpretation and Reporting
- Literature Review : Critically evaluate prior studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify gaps .
- Experimental Design : Predefine "shell" tables outlining variables (e.g., solvent, catalyst, temperature) to ensure systematic data collection .
- Discussion of Contradictions : Frame conflicting results as hypotheses (e.g., "X suggests... whereas Y implies..."), proposing follow-up experiments to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
